molecular formula C10H14O4 B13599559 (r)-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol

(r)-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol

Cat. No.: B13599559
M. Wt: 198.22 g/mol
InChI Key: DDDDTTULEBRRJZ-ZCFIWIBFSA-N
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Description

®-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol is a phenolic compound characterized by the presence of a hydroxyethyl group and two methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol typically involves the reaction of 2,6-dimethoxyphenol with an appropriate hydroxyethylating agent under controlled conditions. One common method involves the use of ethylene oxide in the presence of a base, such as sodium hydroxide, to introduce the hydroxyethyl group. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of ®-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol may involve continuous flow reactors to optimize yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The phenolic hydroxyl group can be reduced to form an ether.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(1-oxoethyl)-2,6-dimethoxyphenol.

    Reduction: Formation of 4-(1-ethoxyethyl)-2,6-dimethoxyphenol.

    Substitution: Formation of various substituted phenolic compounds depending on the substituent introduced.

Scientific Research Applications

®-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant properties and effects on cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol involves its interaction with various molecular targets. The hydroxyethyl group can participate in hydrogen bonding, while the phenolic hydroxyl group can act as a proton donor or acceptor. These interactions can influence cellular pathways and enzyme activities, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Hydroxyethyl)-2,6-dimethoxyphenol: Lacks the ®-configuration, which may affect its biological activity.

    4-(1-Hydroxyethyl)-2,6-dimethylphenol: Similar structure but with methyl groups instead of methoxy groups.

    4-(1-Hydroxyethyl)-2,6-dihydroxyphenol: Contains hydroxyl groups instead of methoxy groups.

Uniqueness

®-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol is unique due to its specific stereochemistry and the presence of both hydroxyethyl and methoxy groups. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

4-[(1R)-1-hydroxyethyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C10H14O4/c1-6(11)7-4-8(13-2)10(12)9(5-7)14-3/h4-6,11-12H,1-3H3/t6-/m1/s1

InChI Key

DDDDTTULEBRRJZ-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C(=C1)OC)O)OC)O

Canonical SMILES

CC(C1=CC(=C(C(=C1)OC)O)OC)O

Origin of Product

United States

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